
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide, also known as YRFN, is a tetrapeptide that has been the focus of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. YRFN is a synthetic peptide that can be synthesized using various methods, and its mechanism of action has been extensively studied. In
Aplicaciones Científicas De Investigación
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been studied extensively for its potential applications in the fields of medicine and biotechnology. It has been shown to have antimicrobial properties and has been used as a template for the development of new antibiotics. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific cells or tissues. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been studied for its potential use in the development of new diagnostic tools.
Mecanismo De Acción
The mechanism of action of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide is not fully understood, but it is believed to interact with cellular membranes and disrupt their function. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have antimicrobial properties, and it is believed that this is due to its ability to disrupt the membranes of bacteria. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have anti-inflammatory properties, and it is believed that this is due to its ability to interact with immune cells.
Biochemical and Physiological Effects
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties, and it has been used as a template for the development of new antibiotics. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and modified. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been extensively studied, and there is a significant amount of literature on its properties and potential applications. However, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide also has limitations for lab experiments. It can be difficult to work with, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide. One potential direction is the development of new antibiotics based on the structure of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide could be further studied for its potential use as a drug delivery system. Another potential direction is the study of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide's mechanism of action, which could lead to the development of new therapeutic strategies for a variety of diseases. Finally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide could be further studied for its potential use in the development of new diagnostic tools.
Métodos De Síntesis
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide can be synthesized using various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as a resin, to which the first amino acid is attached. The remaining amino acids are then added one by one, and the peptide is cleaved from the solid support at the end of the synthesis. Liquid-phase peptide synthesis involves the use of a solution-phase reaction to synthesize the peptide. Both methods have been used successfully to synthesize Tyrosyl-arginyl-phenylalanyl-beta-alaninamide.
Propiedades
Número CAS |
138228-38-3 |
|---|---|
Nombre del producto |
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide |
Fórmula molecular |
C27H38N8O5 |
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(3-amino-3-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C27H38N8O5/c28-20(15-18-8-10-19(36)11-9-18)24(38)34-21(7-4-13-33-27(30)31)26(40)35-22(16-17-5-2-1-3-6-17)25(39)32-14-12-23(29)37/h1-3,5-6,8-11,20-22,36H,4,7,12-16,28H2,(H2,29,37)(H,32,39)(H,34,38)(H,35,40)(H4,30,31,33)/t20-,21+,22-/m0/s1 |
Clave InChI |
OJIVGUBQABAVAH-BDTNDASRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Secuencia |
YRFX |
Sinónimos |
TAPA-beta Tyr-Arg-Phe-beta-Ala-NH2 tyrosyl-arginyl-phenylalanyl-beta-alaninamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



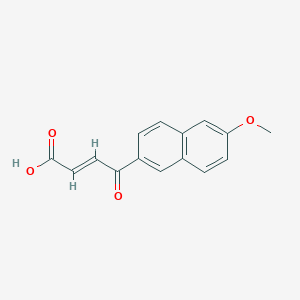
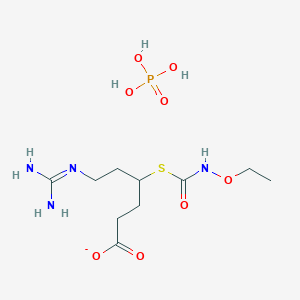
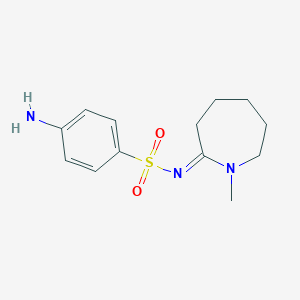
![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)

![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
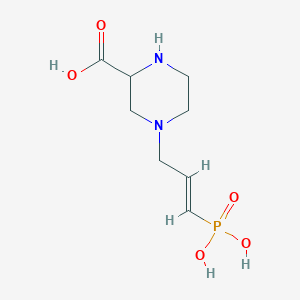
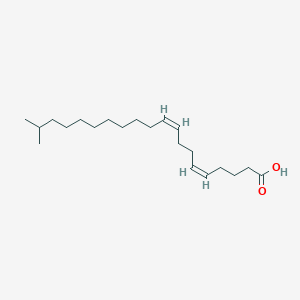
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
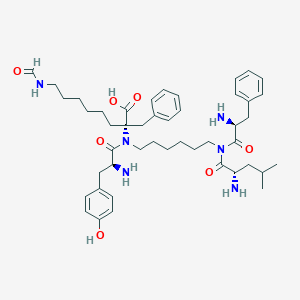
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)